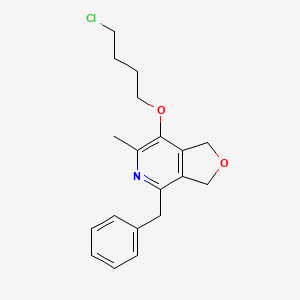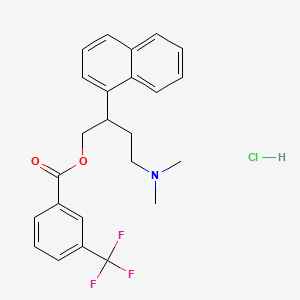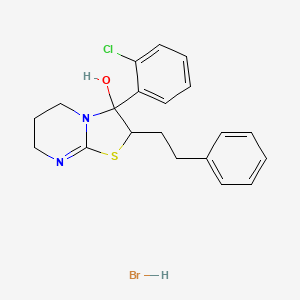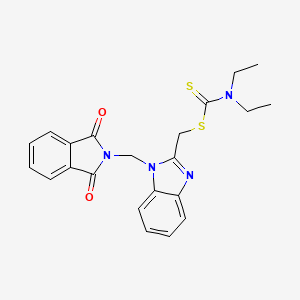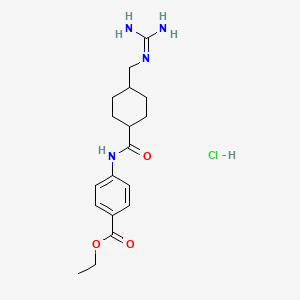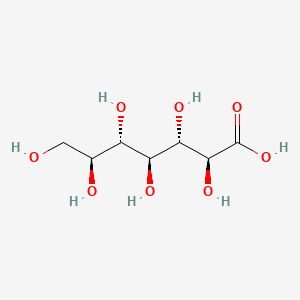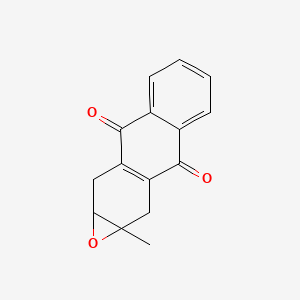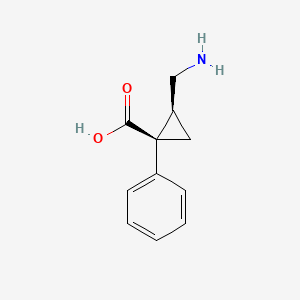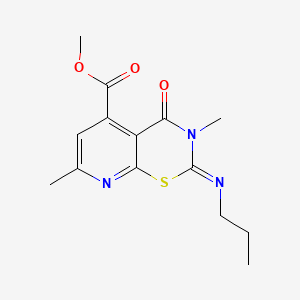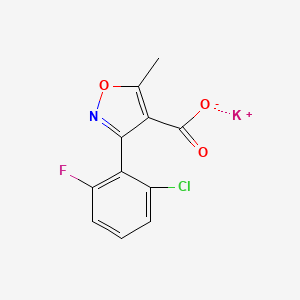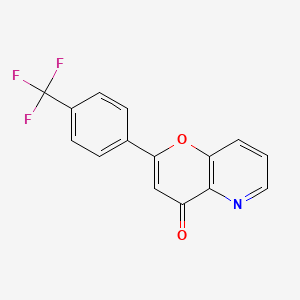
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-(trifluoromethyl)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-(trifluoromethyl)phenyl)- is a heterocyclic compound that features a pyrano-pyridine fused ring system with a trifluoromethylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-(trifluoromethyl)phenyl)- typically involves a multi-step process. One common method is the domino Knoevenagel-intramolecular Michael reaction sequence. This reaction creates three new bonds (two C–C, two C–N, and one C–O) and two rings in a single step . The reaction conditions are generally mild, and the process does not require extensive workup or column chromatographic purification.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as minimizing waste and using environmentally benign solvents, are likely to be applied to scale up the synthesis process.
化学反応の分析
Types of Reactions
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-(trifluoromethyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-(trifluoromethyl)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: The compound’s properties make it useful in the development of new materials with specific characteristics, such as enhanced stability or reactivity
作用機序
The mechanism by which 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-(trifluoromethyl)phenyl)- exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
類似化合物との比較
Similar Compounds
4H-Pyrano(3,2-b)pyridin-4-one, 2,3-dihydro-: This compound has a similar pyrano-pyridine structure but lacks the trifluoromethylphenyl substituent.
Benzo[h]pyrano[2,3-b]quinoline derivatives: These compounds share a fused ring system but differ in the specific ring structures and substituents.
Uniqueness
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-(trifluoromethyl)phenyl)- is unique due to the presence of the trifluoromethylphenyl group, which imparts distinct chemical and physical properties. This substituent can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable molecule for various research and industrial applications .
特性
CAS番号 |
148190-26-5 |
|---|---|
分子式 |
C15H8F3NO2 |
分子量 |
291.22 g/mol |
IUPAC名 |
2-[4-(trifluoromethyl)phenyl]pyrano[3,2-b]pyridin-4-one |
InChI |
InChI=1S/C15H8F3NO2/c16-15(17,18)10-5-3-9(4-6-10)13-8-11(20)14-12(21-13)2-1-7-19-14/h1-8H |
InChIキー |
QOYRQJIZBDZLJV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=O)C=C(O2)C3=CC=C(C=C3)C(F)(F)F)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


